molecular formula C13H23NO4 B1353080 1-Tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate CAS No. 470668-97-4

1-Tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate

Cat. No.: B1353080
CAS No.: 470668-97-4
M. Wt: 257.33 g/mol
InChI Key: CHDNLIOSLJNCQY-UHFFFAOYSA-N
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Description

1-Tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate is a chemical compound with the molecular formula C13H23NO4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate typically involves the reaction of piperidine derivatives with tert-butyl and methyl groups under controlled conditions. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to maintain consistency and efficiency. The process may include steps such as purification, crystallization, and drying to achieve the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1-Tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reaction conditions may vary depending on the desired product, but they generally involve controlled temperatures, specific solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

1-Tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity and interactions with biological molecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 1-Tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate include:

Uniqueness

What sets this compound apart from similar compounds is its specific structural configuration and the presence of both tert-butyl and methyl groups. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl 2-methylpiperidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-9-7-6-8-13(14,4)10(15)17-5/h6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDNLIOSLJNCQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCN1C(=O)OC(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90459164
Record name METHYL N-BOC-2-METHYLPIPERIDINE-2-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

470668-97-4
Record name METHYL N-BOC-2-METHYLPIPERIDINE-2-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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